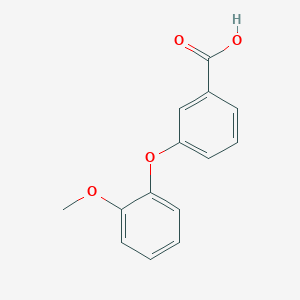

3-(2-Methoxyphenoxy)benzoic acid

Overview

Description

3-(2-Methoxyphenoxy)benzoic acid, also known as methyl 3-(2-methoxyphenoxy)benzoate, is an organic compound . It is a white to yellow solid with a molecular weight of 244.25 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for this compound is1S/C14H12O4/c1-17-12-7-2-3-8-13(12)18-11-6-4-5-10(9-11)14(15)16/h2-9H,1H3,(H,15,16) . This indicates the molecular structure of the compound. For a detailed molecular structure analysis, it is recommended to use specialized software or databases. Physical and Chemical Properties Analysis

This compound is a solid powder . It has a boiling point of 148-149°C . The compound is stored at ambient temperature .Scientific Research Applications

Environmental Applications

- Adsorption and Recovery of Heavy Metals : A study explored the use of 2-hydroxy-5-methoxy benzoic acid, a compound similar to 3-(2-Methoxyphenoxy)benzoic acid, for surface modification of activated carbon. This modification enhanced the carbon's ability to adsorb cobalt from aqueous solutions, suggesting potential applications in environmental remediation and heavy metal recovery (Gunjate et al., 2020).

Chemical Synthesis and Characterization

- Lanthanide Complexes Synthesis : A study on the synthesis of luminescent lanthanide complexes involved compounds related to this compound. These complexes showed potential as organic chromophores, indicating applications in the development of luminescent materials and optical applications (Liu et al., 2009).

Bioremediation

- Microbial Degradation of Environmental Contaminants : Research on Bacillus sp. demonstrated the degradation of 3-Phenoxybenzoic acid, a compound related to this compound, into less harmful substances. This indicates potential applications in bioremediation of environments contaminated with similar compounds (Chen et al., 2012).

Material Science

- Doping of Polyaniline : In material science, benzoic acid derivatives, including 2-methoxybenzoic acid, have been used as dopants for polyaniline. This suggests that this compound could have similar applications in the synthesis and modification of conductive polymers (Amarnath & Palaniappan, 2005).

Safety and Hazards

Mechanism of Action

3-(2-Methoxyphenoxy)benzoic acid: , also known as 2-(3-Carboxyphenoxy)anisole , belongs to the class of organic compounds known as azobenzenes . These compounds contain a central azo group, where each nitrogen atom is conjugated to a benzene ring . .

Pharmacokinetics:

Biochemical Analysis

Biochemical Properties

3-(2-Methoxyphenoxy)benzoic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with Bacillus sp., leading to the degradation of 3-Phenoxybenzoic acid into this compound, protocatechuate, phenol, and 3,4-dihydroxy phenol . These interactions are crucial for understanding the metabolic pathways and the role of this compound in various biochemical processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the degradation of 3-Phenoxybenzoic acid by Bacillus sp. results in the production of this compound, which subsequently affects the cellular processes

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It binds to specific enzymes and proteins, influencing their activity and function. For instance, the degradation of 3-Phenoxybenzoic acid by Bacillus sp. involves the conversion of this compound into this compound, which then interacts with other biomolecules to produce various metabolites

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Its stability, degradation, and long-term effects on cellular function have been studied extensively. For example, the degradation of 3-Phenoxybenzoic acid by Bacillus sp. follows first-order kinetics, with a significant reduction in the half-life of the compound when inoculated with the bacterial strain . These temporal effects are essential for understanding the long-term implications of using this compound in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that varying the dosage can lead to different threshold effects, as well as toxic or adverse effects at high doses. For instance, the use of benzoic acid in animal models has been shown to influence performance, nutrient digestibility, and jejunal digestive physiology

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the degradation of 3-Phenoxybenzoic acid by Bacillus sp. involves the conversion of this compound into this compound, which then participates in various metabolic pathways

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for understanding its effects. It interacts with transporters and binding proteins, influencing its localization and accumulation. For instance, the degradation of 3-Phenoxybenzoic acid by Bacillus sp. results in the production of this compound, which is then transported and distributed within the cells . These interactions are essential for understanding the transport and distribution of this compound in biochemical research.

Subcellular Localization

The subcellular localization of this compound is crucial for understanding its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the degradation of 3-Phenoxybenzoic acid by Bacillus sp. results in the production of this compound, which is then localized within specific subcellular compartments

Properties

IUPAC Name |

3-(2-methoxyphenoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c1-17-12-7-2-3-8-13(12)18-11-6-4-5-10(9-11)14(15)16/h2-9H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDDDUAZESJTRQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC2=CC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20311842 | |

| Record name | 3-(2-Methoxyphenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20311842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500884-43-5 | |

| Record name | 3-(2-Methoxyphenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20311842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-1H-benzo[d]imidazol-5-ol](/img/structure/B1593483.png)

![1,3,6-Naphthalenetrisulfonic acid, 7-hydroxy-8-[[4-(phenylazo)phenyl]azo]-, compd. with N-cyclohexylcyclohexanamine](/img/structure/B1593486.png)